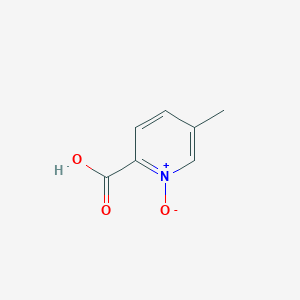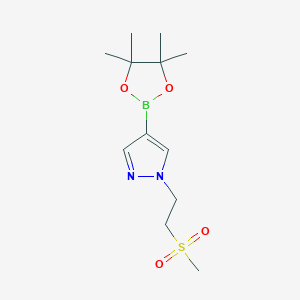![molecular formula C12H14O B1433410 1-[(E)-Methoxymethylene]tetralin CAS No. 201801-48-1](/img/structure/B1433410.png)
1-[(E)-Methoxymethylene]tetralin
Vue d'ensemble
Description
1-[(E)-Methoxymethylene]tetralin, also known as MMT, is a chemical compound that belongs to the tetralin family. It is a derivative of tetralin and contains a methoxymethylene group that is attached to the double bond in the tetralin ring. The compound has been the subject of scientific research due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-[(E)-Methoxymethylene]tetralin is not fully understood, but it is believed to act as a dopamine D2 receptor agonist. This leads to an increase in dopamine release in the brain, which can have a range of effects on the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to improved motor function and decreased symptoms of Parkinson’s disease. This compound has also been shown to have antidepressant and anxiolytic effects, possibly due to its effects on the dopamine system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(E)-Methoxymethylene]tetralin is that it has been well-studied and its pharmacological properties are relatively well-understood. This makes it a useful tool for researchers studying the dopamine system and its effects on the central nervous system. However, one limitation of this compound is that it can be difficult to synthesize, which can limit its availability for lab experiments.
Orientations Futures
There are several potential future directions for research on 1-[(E)-Methoxymethylene]tetralin. One area of interest is the development of new drugs that are based on the structure of this compound, with improved pharmacological properties. Another area of interest is the study of this compound’s effects on other neurotransmitter systems, such as the serotonin system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Applications De Recherche Scientifique
1-[(E)-Methoxymethylene]tetralin has been studied for its potential pharmacological properties, including its effects on the central nervous system. It has been shown to have affinity for the dopamine D2 receptor, and has been investigated for its potential use as a treatment for Parkinson’s disease. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
(4E)-4-(methoxymethylidene)-2,3-dihydro-1H-naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8-9H,4,6-7H2,1H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWSWWBODBDCPQ-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C1CCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/1\CCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



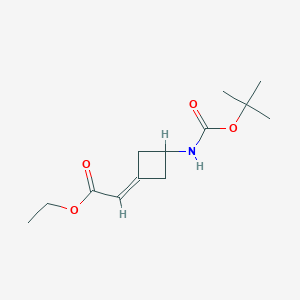
![7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B1433328.png)
![N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide](/img/structure/B1433330.png)

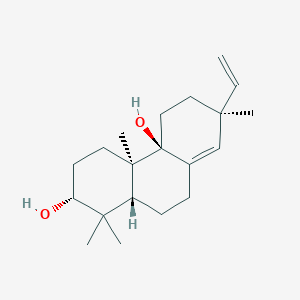

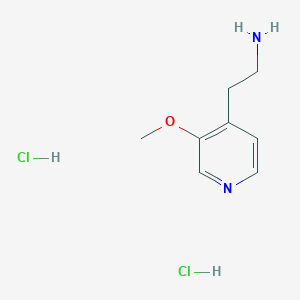
![(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one](/img/structure/B1433337.png)

![4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1433342.png)

